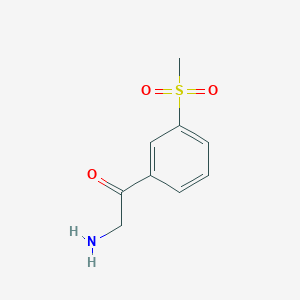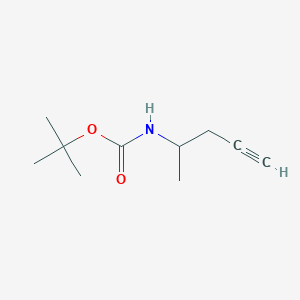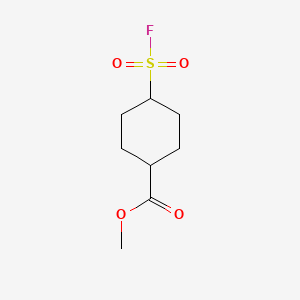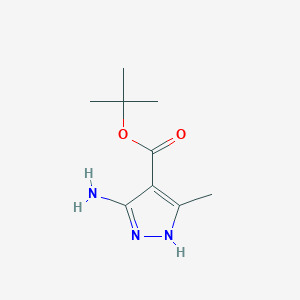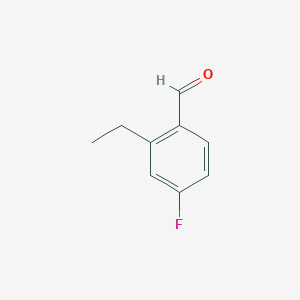
2-Ethyl-4-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the exchange process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products:
Oxidation: 2-Ethyl-4-fluorobenzoic acid.
Reduction: 2-Ethyl-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Ethyl-4-fluorobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a new bond and the release of the fluorine atom . The aldehyde group can also participate in condensation reactions, forming Schiff bases and other derivatives .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Ethylbenzaldehyde
- 4-Ethylbenzaldehyde
Comparison: 2-Ethyl-4-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and altered electronic effects compared to its non-fluorinated or non-ethylated counterparts .
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-ethyl-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |
InChI Key |
XRWIPRYLMWJKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


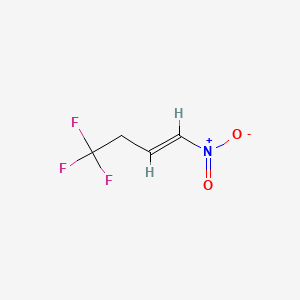
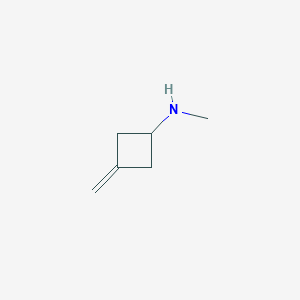
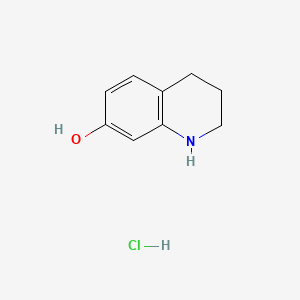
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
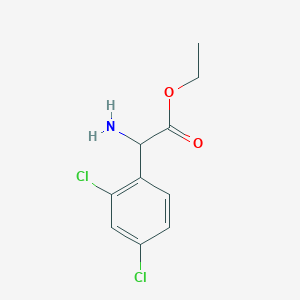
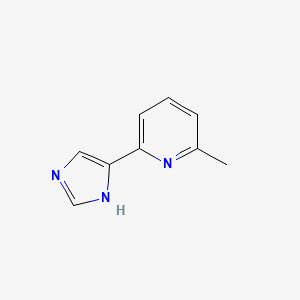
![(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)
![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
